Asukamycin

Vue d'ensemble

Description

Asukamycin is a member of the manumycin family metabolites . It is an antimicrobial and potential antitumor agent isolated from Streptomyces nodosus subsp. asukaensis . The metabolites of the manumycin family are known to have a broad range of antibiotic functions including antibacterial, anticoccidial, and antifungal activities .

Synthesis Analysis

The entire asukamycin biosynthetic gene cluster was cloned, assembled, and expressed heterologously in Streptomyces lividans . Bioinformatic analysis and mutagenesis studies elucidated the biosynthetic pathway at the genetic and biochemical level . Four gene sets, asuA–D, govern the formation and assembly of the asukamycin building blocks .

Molecular Structure Analysis

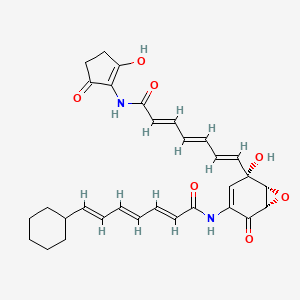

Asukamycin is assembled from three components: a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety .

Chemical Reactions Analysis

The assembly of the molecular framework of Asukamycin from 3,4-AHBA and cyclohexanecarboxylic acid does not involve free, unactivated intermediates . Protoasukamycin, the total synthesis of which is reported, was efficiently converted into Asukamycin, demonstrating that the modification of the aromatic ring to the epoxyquinol structure is the terminal step in the biosynthesis .

Physical And Chemical Properties Analysis

Asukamycin has a molecular formula of C31H34N2O7 . Its molecular weight is 546.61 .

Applications De Recherche Scientifique

Application 1: Cancer Research

- Specific Scientific Field: Cancer Research .

- Summary of the Application: Asukamycin has been found to impair breast cancer cell proliferation by targeting UBR7 .

- Methods of Application or Experimental Procedures: The experiment involved treating 231MFP shControl or shUBR7 cells with Asukamycin for 24 hours. Cell proliferation was assessed using the Hoechst stain .

- Results or Outcomes: Asukamycin was found to promote the formation of a gain-of-function complex between UBR7 and TP53, resulting in antiproliferative effects in TNBC cell lines .

Application 2: Polyketide Biosynthesis

- Specific Scientific Field: Biochemistry .

- Summary of the Application: Asukamycin is involved in an unusual polyketide synthase (PKS) system that involves two unique KAS IIIs (AsuC3 and C4) in the biosynthesis of the upper triene chain of Asukamycin .

- Methods of Application or Experimental Procedures: The study involved the elucidation of the PKS system and the roles of AsuC3 and C4 in the biosynthesis of Asukamycin .

- Results or Outcomes: AsuC3 and C4 were found to have both initiation and iterative elongation activity, while being functionally biased toward the elongation and initiation steps, respectively .

Application 1: Cancer Research

- Specific Scientific Field: Cancer Research .

- Summary of the Application: Asukamycin has been found to impair breast cancer cell proliferation by targeting UBR7 .

- Methods of Application or Experimental Procedures: The experiment involved treating 231MFP shControl or shUBR7 cells with Asukamycin for 24 hours. Cell proliferation was assessed using the Hoechst stain .

- Results or Outcomes: Asukamycin was found to promote the formation of a gain-of-function complex between UBR7 and TP53, resulting in antiproliferative effects in TNBC cell lines .

Application 2: Polyketide Biosynthesis

- Specific Scientific Field: Biochemistry .

- Summary of the Application: Asukamycin is involved in an unusual polyketide synthase (PKS) system that involves two unique KAS IIIs (AsuC3 and C4) in the biosynthesis of the upper triene chain of Asukamycin .

- Methods of Application or Experimental Procedures: The study involved the elucidation of the PKS system and the roles of AsuC3 and C4 in the biosynthesis of Asukamycin .

- Results or Outcomes: AsuC3 and C4 were found to have both initiation and iterative elongation activity, while being functionally biased toward the elongation and initiation steps, respectively .

Application 3: Antiproliferative Effects in TNBC Cell Lines

- Specific Scientific Field: Cancer Research .

- Summary of the Application: Asukamycin has been found to promote the formation of a gain-of-function complex between UBR7 and TP53 that results in antiproliferative effects in TNBC cell lines .

- Methods of Application or Experimental Procedures: The experiment involved treating 231MFP shUBR7 cells expressing FLAG–WT or FLAG–C374A mutant UBR7 with Asukamycin (50 μM) for 24 h .

- Results or Outcomes: Asukamycin caused a significant increase in TP53 thermal stability in vitro in 231MFP cell lysate .

Application 4: Polyketide Biosynthesis

- Specific Scientific Field: Biochemistry .

- Summary of the Application: Asukamycin is involved in an unusual polyketide synthase (PKS) system that involves two unique KAS IIIs (AsuC3 and C4) in the biosynthesis of the upper triene chain of Asukamycin .

- Methods of Application or Experimental Procedures: The study involved the elucidation of the PKS system and the roles of AsuC3 and C4 in the biosynthesis of Asukamycin .

- Results or Outcomes: AsuC3 and C4 were found to have both initiation and iterative elongation activity, while being functionally biased toward the elongation and initiation steps, respectively .

Safety And Hazards

Orientations Futures

Recent studies have revealed that members of the manumycin family of polyketides, including Asukamycin, target C374 of the putative E3 ligase UBR7 in breast cancer cells and engage in molecular glue interactions with the neo-substrate tumor-suppressor TP53, leading to p53 transcriptional activation and cell death . This highlights the potential for combining chemoproteomics and multi-covalent natural products for the discovery of new molecular glues .

Propriétés

IUPAC Name |

(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHVAUUEPNULMP-JHWDTTIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318456 | |

| Record name | Asukamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asukamycin | |

CAS RN |

61116-33-4 | |

| Record name | Asukamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61116-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asukamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asukamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

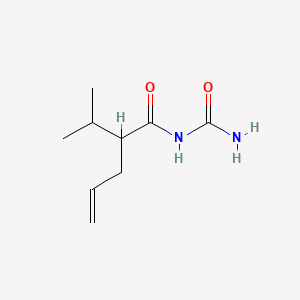

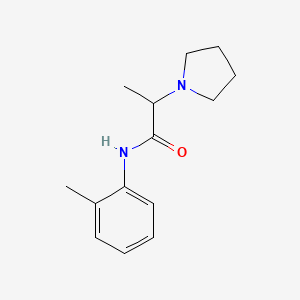

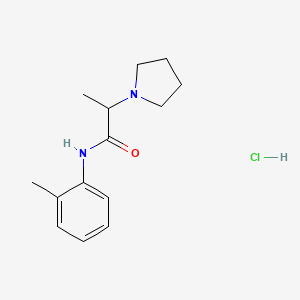

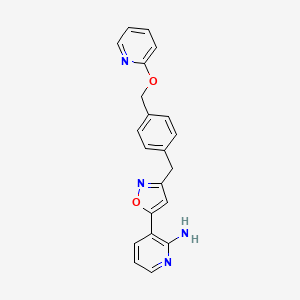

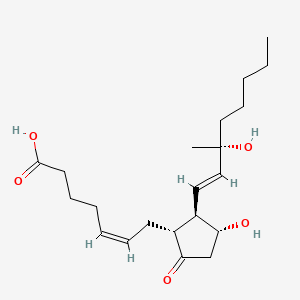

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)

![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)

![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)